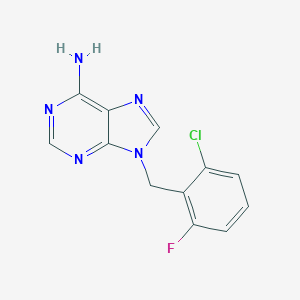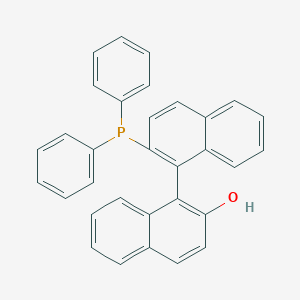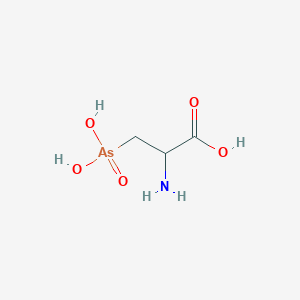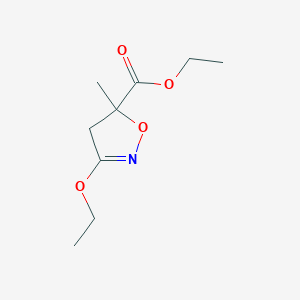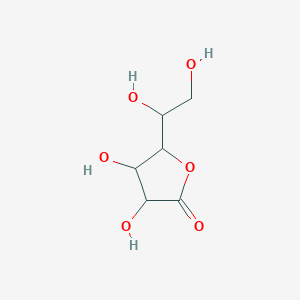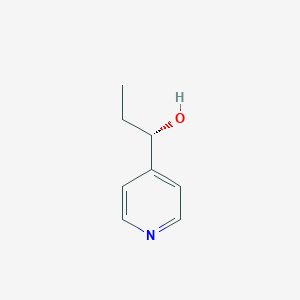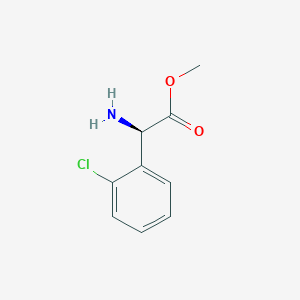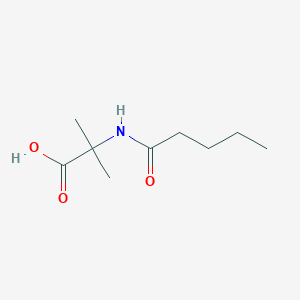
2-Methyl-2-(pentanoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(pentanoylamino)propanoic acid, also known as MPAA, is a synthetic amino acid that has gained attention in the scientific community for its potential applications in drug discovery and protein engineering. It is a chiral molecule with two enantiomers, L-MPAA and D-MPAA, and has a molecular weight of 203.27 g/mol.
Wirkmechanismus
2-Methyl-2-(pentanoylamino)propanoic acid functions as a non-natural amino acid, which can be incorporated into proteins through genetic code expansion. Once incorporated, it can influence the conformation and stability of the protein, leading to altered enzymatic activity or binding specificity.
Biochemische Und Physiologische Effekte
2-Methyl-2-(pentanoylamino)propanoic acid has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for use in drug discovery. It has also been demonstrated to have a high degree of selectivity for certain enzymes and receptors, indicating its potential for use in targeted therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-2-(pentanoylamino)propanoic acid in lab experiments include its synthetic accessibility, its stability under physiological conditions, and its ability to be incorporated into proteins through genetic code expansion. However, limitations include the need for specialized equipment and expertise in genetic engineering, as well as the potential for altered protein function or stability.
Zukünftige Richtungen
Future research directions for 2-Methyl-2-(pentanoylamino)propanoic acid include the development of new methods for its synthesis, the exploration of its potential as a chiral auxiliary in asymmetric synthesis, and the investigation of its use in targeted therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-2-(pentanoylamino)propanoic acid and its effects on protein function and stability.
Synthesemethoden
2-Methyl-2-(pentanoylamino)propanoic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Bucherer-Bergs reaction, and the Curtius rearrangement. The most commonly used method involves the reaction of pentanoyl chloride with N,N-dimethylglycine ethyl ester, followed by reduction with lithium aluminum hydride to yield 2-Methyl-2-(pentanoylamino)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(pentanoylamino)propanoic acid has been studied for its potential use in protein engineering, specifically in the development of novel enzymes and biosensors. It has also been investigated for its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential as a building block for the synthesis of peptidomimetics.
Eigenschaften
CAS-Nummer |
141745-54-2 |
|---|---|
Produktname |
2-Methyl-2-(pentanoylamino)propanoic acid |
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-methyl-2-(pentanoylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6-7(11)10-9(2,3)8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XPZCALJBPAXBKH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C)(C)C(=O)O |
Kanonische SMILES |
CCCCC(=O)NC(C)(C)C(=O)O |
Synonyme |
Alanine, 2-methyl-N-(1-oxopentyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



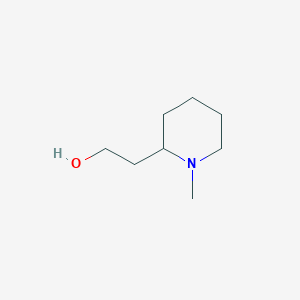

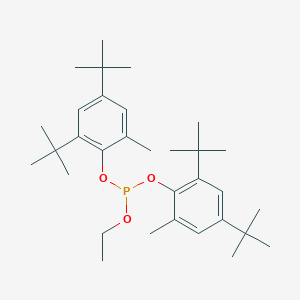
![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)
